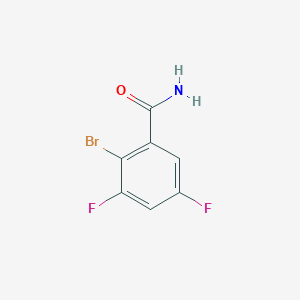

2-Bromo-3,5-difluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYHKZFNUCIUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-3,5-difluorobenzamide: A Technical Guide to Structure, Reactivity, and Synthetic Applications in Drug Discovery

As a Senior Application Scientist specializing in synthetic methodologies, I frequently encounter halogenated building blocks that serve as linchpins for complex molecular architectures. Among these, 2-Bromo-3,5-difluorobenzamide stands out as a highly versatile, polyfunctional intermediate. This whitepaper provides an in-depth analysis of its structural logic, reactivity profile, and a field-proven, self-validating protocol for its application in synthesizing advanced heterocyclic scaffolds, such as those used in 5-HT2A receptor modulators.

Executive Summary & Chemical Identity

2-Bromo-3,5-difluorobenzamide is a uniquely substituted aromatic compound where the synergistic placement of halogens and an amide group primes the molecule for transition-metal-catalyzed cross-coupling and subsequent cyclization[1].

Quantitative Data Summary

To establish a baseline for analytical and synthetic planning, the core physicochemical properties are summarized below:

| Property | Value |

| Chemical Name | 2-Bromo-3,5-difluorobenzamide |

| CAS Registry Number | 1806851-30-8[1],[2] |

| Molecular Formula | C₇H₄BrF₂NO |

| Molecular Weight | 236.01 g/mol |

| SMILES String | NC(=O)c1c(Br)c(F)cc(F)c1 |

| Hydrogen Bond Donors | 1 (Primary Amide) |

| Hydrogen Bond Acceptors | 3 (O, F, F) |

Structural Properties & Reactivity Profile

The utility of 2-bromo-3,5-difluorobenzamide is dictated by the precise spatial arrangement of its functional groups. Successful deployment of this building block requires understanding the causality behind its reactivity:

-

The Ortho-Bromine (Cross-Coupling Site): The carbon-bromine bond at the 2-position is perfectly situated for transition-metal oxidative addition. Its proximity to the amide group enables rapid 5-membered or 6-membered intramolecular cyclizations once a new heteroatom (e.g., Sulfur or Nitrogen) is introduced.

-

The 3,5-Difluoro Substitution (Electronic Activation): Fluorine is highly electronegative. The meta-fluorines exert a strong inductive electron-withdrawing effect (-I effect), rendering the aromatic ring highly electron-deficient. This electron deficiency significantly lowers the activation energy required for a transition metal (like Cu or Pd) to insert into the adjacent C-Br bond.

-

The Primary Amide (Directing & Nucleophilic Group): The -CONH₂ group serves a dual purpose. Initially, it can act as a directing group to coordinate the metal catalyst. Subsequently, under basic conditions, it acts as an internal nucleophile to close the ring.

Fig 1. Structural features and synergistic reactivity logic of 2-bromo-3,5-difluorobenzamide.

Synthetic Application: Benzothiazolone Scaffolds

A premier application of 2-bromo-3,5-difluorobenzamide is its use as a starting material for the synthesis of 5,7-difluoro-2H-1,2-benzothiazol-3-one , a critical intermediate in the development of novel 5-HT2A receptor modulators ()[3].

The transformation relies on a Copper-catalyzed Ullmann-type C-S bond formation followed by an in situ cyclization. The mechanism proceeds via the oxidative addition of a Cu(I) complex into the C-Br bond, followed by the insertion of elemental sulfur (S₈). The basic environment deprotonates the primary amide, triggering an intramolecular nucleophilic attack on the newly formed C-S-Cu intermediate, expelling the catalyst and yielding the benzothiazolone ring[3].

Experimental Protocol: A Self-Validating Workflow

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . Each step includes mechanistic reasoning (causality) and built-in analytical checks to confirm success before proceeding.

Reagents & Stoichiometry

-

2-Bromo-3,5-difluorobenzamide: 750.0 mg (3.17 mmol, 1.0 eq)

-

Copper(I) Iodide (CuI): 181.5 mg (0.95 mmol, 0.3 eq)

-

1,10-Phenanthroline: 171.7 mg (0.95 mmol, 0.3 eq)

-

Elemental Sulfur (S₈): 132.1 mg (4.13 mmol, 1.3 eq)

-

Potassium Carbonate (K₂CO₃): 570.9 mg (4.13 mmol, 1.3 eq)

-

N,N-Dimethylformamide (DMF): 10 mL

Step-by-Step Methodology

Step 1: Catalytic Complex Assembly

-

Action: Combine CuI and 1,10-phenanthroline in 10 mL of DMF.

-

Causality: CuI alone is prone to disproportionation and has poor solubility. The bidentate nitrogen ligand (1,10-phenanthroline) coordinates with Cu(I) to form a soluble, electron-rich complex that is highly active for Ullmann couplings while preventing oxidation to Cu(II).

-

Self-Validation Check: The solution should appear deep red/brown. A green or blue tint indicates Cu(II) contamination (oxidation), which will poison the reaction. If green, discard and use fresh, off-white CuI.

Step 2: Reagent Addition & Degassing

-

Action: Add 2-bromo-3,5-difluorobenzamide, sulfur, and K₂CO₃ to the mixture. Stir for 15 minutes at room temperature under a strict N₂ atmosphere[3].

-

Causality: K₂CO₃ is chosen specifically because it is a mild base. Stronger bases (e.g., NaOtBu) risk premature hydrolysis of the primary amide to a carboxylic acid. Degassing removes dissolved oxygen, protecting the Cu(I) catalyst.

Step 3: Thermal Activation

-

Action: Heat the reaction mixture to 110 °C for 2 hours[3].

-

Causality: The 110 °C temperature provides the necessary activation energy to overcome the steric hindrance of the ortho-bromine during oxidative addition. DMF is utilized because its high boiling point (~153 °C) safely accommodates this thermal requirement while solvating the polar transition states.

-

Self-Validation Check: Pull a 10 µL aliquot at the 1-hour mark for LCMS analysis. The starting material mass (m/z ~236/238) should be nearly exhausted, confirming the catalytic cycle is active.

Step 4: Quench & Purification

-

Action: Cool to room temperature and concentrate the mixture under vacuum to remove the DMF. Purify the residue via Prep-HPLC (e.g., YMC-Actus Triart C18 column, utilizing a gradient of 32% to 58% Acetonitrile in water with 10 mmol/L NH₄HCO₃)[3].

-

Causality: Removing DMF prior to chromatography is critical; its high UV absorbance and strong elution power will otherwise disrupt the reverse-phase separation, leading to co-elution of impurities.

Fig 2. Step-by-step experimental workflow for benzothiazolone synthesis via Cu-catalysis.

Analytical Validation Expectations

To confirm the successful conversion of 2-bromo-3,5-difluorobenzamide to the cyclized benzothiazolone intermediate, cross-reference your analytical data against these expected parameters:

-

Mass Spectrometry (LCMS): The starting material exhibits a distinct isotopic doublet at m/z 236 and 238 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. Successful cyclization will result in the complete disappearance of this doublet, replaced by a single sharp product peak at m/z 188 [M+H]⁺ (Calculated for C₇H₃F₂NOS: 187.16).

-

Nuclear Magnetic Resonance (¹H NMR): In DMSO-d₆, the starting material displays a broad singlet integrating for two protons (~7.5–8.0 ppm) corresponding to the primary amide (-CONH₂). In the cyclized product, this will collapse into a single, highly deshielded secondary lactam proton (-NH-), confirming the loss of HBr and the formation of the heterocyclic ring.

References

- Title: WO2024259250A2 - 5-HT2A receptor modulators and methods of use thereof Source: World Intellectual Property Organization / Google Patents URL

-

Title: CAS#: 1806851-30-8 | 2-Bromo-3,5-difluorobenzamide Properties Source: ChemSrc URL: [Link]

Sources

2-Bromo-3,5-difluorobenzamide CAS number search

2-Bromo-3,5-difluorobenzamide (CAS 1806851-30-8): A Comprehensive Guide to Synthesis, Properties, and Applications in 5-HT2A Receptor Modulator Development

Executive Summary

In contemporary medicinal chemistry, halogenated benzamides serve as critical building blocks for synthesizing complex heterocyclic scaffolds. 2-Bromo-3,5-difluorobenzamide , registered under CAS number 1806851-30-8 [1], is a highly specialized intermediate. Its unique substitution pattern—an ortho-bromine coupled with meta-fluorines—makes it an ideal precursor for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating mechanistic synthesis workflow, and its downstream application in the development of 5-hydroxytryptamine 2A (5-HT2A) receptor modulators[2].

Chemical Identity & Physicochemical Profiling

Understanding the structural baseline of 2-bromo-3,5-difluorobenzamide is essential for predicting its reactivity, particularly its steric hindrance during amidation and its susceptibility to oxidative addition in cross-coupling.

Table 1: Quantitative Data and Chemical Identity

| Property | Value |

| IUPAC Name | 2-Bromo-3,5-difluorobenzamide |

| CAS Registry Number | 1806851-30-8 |

| Molecular Formula | C₇H₄BrF₂NO |

| Molecular Weight (Average) | 236.01 g/mol |

| Exact Mass | 234.94 g/mol |

| SMILES String | NC(=O)c1cc(F)cc(F)c1Br |

| Physical State (Standard Conditions) | Yellow oil / Low-melting solid |

Mechanistic Synthesis Workflow: HATU-Mediated Amidation

Rationale & Causality

The synthesis of 2-bromo-3,5-difluorobenzamide from 2-bromo-3,5-difluorobenzoic acid presents a specific kinetic challenge: the bulky bromine atom at the ortho position creates significant steric hindrance around the carboxylic acid. Standard carbodiimide coupling agents (e.g., EDC/NHS) often result in sluggish kinetics and poor yields in such environments.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling reagent[2]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the amidation process despite the steric bulk. DIEA (N,N-Diisopropylethylamine) is employed as a non-nucleophilic base; its sheer steric bulk prevents it from competing with the ammonia source while efficiently deprotonating both the carboxylic acid and the ammonium chloride (NH₄Cl)[2]. DMF (Dimethylformamide) is utilized as the solvent due to its high dielectric constant, ensuring complete solvation of the polar reagents.

Fig 1: Mechanistic synthetic workflow of 2-Bromo-3,5-difluorobenzamide via HATU amidation.

Step-by-Step Protocol

-

Reagent Solvation: Dissolve 1.00 g (4.21 mmol) of 2-bromo-3,5-difluorobenzoic acid in 10 mL of anhydrous DMF[2].

-

Activation & Amination: To the stirring solution, sequentially add 2.26 g (42.19 mmol, ~10 eq) of NH₄Cl, 1.64 g (12.65 mmol, ~3 eq) of DIEA, and 2.41 g (6.32 mmol, ~1.5 eq) of HATU[2].

-

Reaction Propagation: Stir the resulting mixture continuously for 1 hour at room temperature under a strict nitrogen (N₂) atmosphere to prevent oxidative degradation[2].

-

Purification: Purify the crude residue utilizing reversed-phase flash chromatography.

-

Column: C18 silica gel.

-

Mobile Phase: Acetonitrile (MeCN) in water containing 0.1% Formic Acid (FA).

-

Gradient: 0% to 30% over 20 minutes with UV monitoring at 254 nm[2].

-

Validation Checkpoint (Self-Validating System)

Do not proceed to downstream applications without confirming the structural integrity of the intermediate:

-

Yield: Expect approximately 750.0 mg (75.3% yield) of a yellow oil[2].

-

LCMS (ESI): The calculated exact mass is 234.94. The spectrum must show a clear [M+H]⁺ peak at m/z 236 [2].

-

¹H NMR (400 MHz, CDCl₃): Confirm the formation of the primary amide via the presence of a broad singlet at δ 6.09 (s, 2H) . The aromatic protons should appear at δ 7.25 - 7.19 (m, 1H) and 7.04 - 6.97 (m, 1H)[2].

Downstream Application: Ullmann-Type Coupling for 5-HT2A Modulators

2-Bromo-3,5-difluorobenzamide is not an end-product; it is a critical precursor for synthesizing 5,7-difluoro-2H-1,2-benzothiazol-3-one , a core pharmacophore used in the development of highly selective 5-HT2A receptor modulators[2]. These modulators are actively investigated for treating severe psychiatric and neurological disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD)[2].

Rationale & Causality

The transformation relies on an Ullmann-type C-S cross-coupling reaction. Copper(I) iodide (CuI) and 1,10-phenanthroline coordinate to form a highly reactive, electron-rich copper complex. This complex facilitates the oxidative addition of the sterically hindered C-Br bond. Elemental sulfur is then inserted, and potassium carbonate (K₂CO₃) acts as a base to deprotonate the amide nitrogen, driving the intramolecular cyclization to form the benzothiazolone ring[2].

Step-by-Step Protocol

-

Catalyst Complexation: In a reaction vessel, combine 171.7 mg (0.95 mmol) of 1,10-phenanthroline and 181.5 mg (0.95 mmol) of CuI in 10 mL of DMF[2].

-

Reagent Addition: Add 750.0 mg (3.17 mmol) of the validated 2-bromo-3,5-difluorobenzamide, 132.1 mg (4.13 mmol) of elemental sulfur, and 570.9 mg (4.13 mmol) of K₂CO₃[2].

-

Cyclization: Stir the mixture for 15 minutes at room temperature to ensure thorough mixing, then elevate the temperature to 110 °C for 2 hours under an N₂ atmosphere[2].

Fig 2: 5-HT2A receptor signaling cascade modulated by 2-bromo-3,5-difluorobenzamide derivatives.

References

-

Title: 6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid hydrochloride (Contains CAS 1806851-30-8 Registry Data) Source: Chemsrc URL: [Link]

- Source: Google Patents (World Intellectual Property Organization)

Sources

Technical Monograph: 2-Bromo-3,5-difluorobenzyl Scaffolds in Medicinal Chemistry

Executive Summary

This technical guide analyzes the physiochemical and synthetic distinctions between 2-Bromo-3,5-difluorobenzamide and its precursor, 2-Bromo-3,5-difluorobenzoic acid . These fluorinated aromatic scaffolds are critical intermediates in the synthesis of pharmaceuticals, particularly kinase inhibitors and CNS-active agents. Their unique substitution pattern—combining an ortho-bromo steric handle with a meta-difluoro electronic modulation—offers precise control over metabolic stability, lipophilicity, and protein-ligand binding interactions.

Part 1: Structural & Physicochemical Identity[1]

The transition from the carboxylic acid to the primary amide alters the hydrogen bond donor/acceptor profile and solubility, but the core aromatic reactivity remains governed by the halogen substitution pattern.

Comparative Properties Table

| Property | 2-Bromo-3,5-difluorobenzoic acid | 2-Bromo-3,5-difluorobenzamide |

| CAS Number | 651027-01-9 | 1806851-30-8 |

| Molecular Weight | 237.00 g/mol | 236.01 g/mol |

| Formula | C₇H₃BrF₂O₂ | C₇H₄BrF₂NO |

| Physical State | White to off-white crystalline solid | White solid |

| Predicted pKa | ~2.70 (Acidic) | ~14-15 (Neutral/Weakly Acidic) |

| LogP (Predicted) | ~2.2 | ~1.5 |

| H-Bond Donors | 1 (COOH) | 2 (NH₂) |

| H-Bond Acceptors | 2 | 1 |

| Electronic Character | Electron-deficient (π-acidic) | Electron-deficient (π-acidic) |

Structural Analysis

-

The "Ortho-Effect": The bromine atom at the C2 position exerts significant steric pressure on the carbonyl group at C1. This forces the carbonyl group out of coplanarity with the benzene ring, reducing conjugation but increasing the "twist" angle, which can be exploited for atropisomer-selective synthesis or to lock bioactive conformations.

-

Fluorine Modulation: The fluorine atoms at C3 and C5 exert a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the benzoic acid (pKa ~2.7 vs. 4.2 for benzoic acid) and activating the ring for nucleophilic aromatic substitution (

) at the C4 or C6 positions under forcing conditions.

Part 2: Synthesis & Interconversion

The acid is the primary commercial building block, typically synthesized via directed ortho-lithiation of 1-bromo-3,5-difluorobenzene followed by CO₂ quench. The amide is generated downstream.

Protocol: Acid to Amide Conversion

Due to the steric hindrance of the 2-bromo group, direct condensation with ammonium salts often requires activation via an acid chloride.

Step-by-Step Methodology:

-

Activation: Suspend 2-bromo-3,5-difluorobenzoic acid (1.0 eq) in anhydrous toluene or DCM. Add catalytic DMF (0.05 eq).

-

Chlorination: Add Thionyl Chloride (

) (1.5 eq) dropwise. Heat to reflux (80°C) for 2-3 hours until gas evolution ( -

Concentration: Evaporate volatiles to obtain the crude acid chloride. Note: Do not purify on silica due to hydrolysis risk.

-

Amidation: Dissolve residue in dry THF. Cool to 0°C. Sparge with anhydrous ammonia gas (

) or add ammonium hydroxide ( -

Workup: Precipitate with water, filter, and wash with cold hexanes to remove traces of the starting acid.

Visualization: Synthetic Workflow

Caption: Synthetic pathway from arene precursor to final benzamide scaffold, highlighting the critical carboxylation and amidation steps.

Part 3: Reactivity Profile & Chemo-selectivity

The utility of these scaffolds lies in the ability to selectively manipulate the functional groups.[1] The Bromine (Br) serves as a handle for cross-coupling, while the Fluorines (F) modulate the electronic environment.[1]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

-

Substrate: Both Acid and Amide work, but the Amide is often preferred if the carboxylic acid interferes with the catalyst (e.g., forming insoluble Pd-carboxylates).

-

Selectivity: The C2-Br bond is weaker than the C-F bonds. Pd(0) oxidatively inserts exclusively at C-Br.

-

Challenge: The 2-Br is sterically crowded by the C1-carbonyl. High-activity ligands (e.g., SPhos, XPhos) are required to facilitate oxidative addition.

Nucleophilic Aromatic Substitution ( )

-

Electronic Activation: The ring is highly electron-deficient.

-

Regioselectivity: Nucleophiles (amines, thiols) will attack positions ortho or para to the electron-withdrawing groups (EWG).

-

C4 Position: Located between two Fluorines (meta to Carbonyl). Less activated.

-

C6 Position: Ortho to the Carbonyl and Para to C3-F. This is the most likely site for

if forcing conditions are used, displacing the hydride (oxidative nucleophilic substitution) or displacing a fluorine if the substitution pattern allows (though F displacement usually requires ortho/para EWG). Correction: In 3,5-difluoro systems, the F atoms themselves are leaving groups if activated. However, with C1-EWG and C2-Br, the system is complex. Usually, the Br is the primary reactive center.

-

Directed C-H Activation

-

Amide Directing Group: The primary amide (

) is an excellent directing group (DG) for transition metals (Pd, Rh, Ir). It can direct C-H activation to the C6 position (the only available ortho proton), allowing for the installation of aryl or alkyl groups without pre-functionalization.

Visualization: Reactivity Decision Tree

Caption: Strategic reactivity map illustrating divergent synthetic pathways based on catalyst and reagent selection.

Part 4: Applications in Drug Discovery[5]

Kinase Inhibitors

The 2,6-disubstitution pattern (relative to the biaryl axis formed after coupling) mimics the twisted conformation of many bioactive biaryls found in kinase inhibitors (e.g., PI3K, MAPK pathways). The fluorine atoms provide metabolic stability against P450 oxidation.

Bioisosteres

The 2-bromo-3,5-difluorobenzamide moiety acts as a bioisostere for more labile groups. The amide can form key hydrogen bonds in the ATP-binding pocket of enzymes, while the bromine fills hydrophobic pockets (halogen bonding).

CNS Agents

Benzamides are a privileged class in CNS drug discovery (e.g., D2 antagonists). The specific 3,5-difluoro substitution increases lipophilicity (LogP) facilitating Blood-Brain Barrier (BBB) penetration compared to non-fluorinated analogs.

Part 5: References

-

Chemical Identity & Properties:

-

Synthetic Methodologies:

-

Thionyl Chloride Mediated Amidation: "Thionyl Chloride Induced Convenient Synthesis of Benzamides."[6] ResearchGate.[7] Available at:

-

Halogen Scrambling & Lithiation: "Extensive Halogen Scrambling and Buttressing Effects Encountered upon Treatment of Oligobromoarenes with Bases." European Journal of Organic Chemistry.[8] Available at:

-

-

Medicinal Chemistry Applications:

Sources

- 1. nbinno.com [nbinno.com]

- 2. mt.alfa-chemical.com [mt.alfa-chemical.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. CAS#:1803570-68-4 | 6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid hydrochloride | Chemsrc [m.chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

The Strategic Deployment of Fluorinated Benzamides in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Indispensable Role of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of rational drug design. More than half of all recently approved small-molecule drugs contain at least one fluorine atom, a statistic that underscores its profound impact on molecular properties.[1] The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—provide medicinal chemists with a powerful toolkit to modulate a compound's pharmacokinetic and pharmacodynamic profile.[2][3] Strategic fluorination can enhance metabolic stability by blocking sites of enzymatic breakdown, increase binding affinity through favorable electronic interactions, and fine-tune lipophilicity to improve membrane permeability and oral bioavailability.[2][4]

Among the myriad of fluorinated scaffolds, the benzamide moiety stands out as a particularly privileged structure. Benzamides are prevalent in a wide array of biologically active compounds, and their combination with fluorine offers a synergistic approach to addressing common challenges in drug development.[4][5] This technical guide provides an in-depth exploration of fluorinated benzamide building blocks, offering field-proven insights into their synthesis, properties, and application for researchers, scientists, and drug development professionals.

Classification of Fluorinated Benzamide Building Blocks

The versatility of fluorinated benzamides stems from the ability to introduce fluorine at various positions, each conferring distinct physicochemical properties. A logical classification of these building blocks is essential for their systematic application in structure-activity relationship (SAR) studies.

-

Aryl-Fluorinated Benzamides: This is the most common class, where one or more fluorine atoms are substituted on the phenyl ring of the benzoyl group. The position of the fluorine atom (ortho, meta, or para) has a significant impact on the molecule's conformation and electronic properties.[6]

-

N-Aryl/Alkyl-Fluorinated Benzamides: In this class, the fluorine substitution is on the nitrogen-bound aryl or alkyl group. This is particularly relevant when the amine component is a key pharmacophoric element, such as in the case of fluoroanilines.

-

Fluoroalkyl-Substituted Benzamides: This category includes building blocks where a fluoroalkyl group, most commonly a trifluoromethyl (CF₃) group, is attached to the benzamide scaffold. The CF₃ group is a powerful modulator of lipophilicity and metabolic stability.[7]

The strategic choice of a specific building block depends on the therapeutic target and the desired property modulation. The following sections will delve into the practical aspects of synthesizing and utilizing these valuable intermediates.

Synthesis of Fluorinated Benzamide Building Blocks: Core Methodologies

The synthesis of fluorinated benzamides relies on robust and well-established amide bond formation protocols. The choice of method often depends on the nature of the starting materials, particularly the steric and electronic properties of the fluorinated component.

General Overview of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous under ambient conditions.[8] Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.[8][9] This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.[8]

Diagram 1: General Amide Bond Formation

Caption: General workflow for amide bond synthesis using a coupling reagent.

Experimental Protocol 1: EDC/HOBt Mediated Coupling of a Fluorinated Benzoic Acid

This protocol describes a reliable and widely used method for synthesizing fluorinated benzamides from a fluorinated benzoic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions.[10]

Materials:

-

Fluorinated benzoic acid (e.g., 3-fluoro-5-iodobenzoic acid) (1.0 equiv)

-

Amine (primary or secondary) (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

N,N-diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the fluorinated benzoic acid (1.0 equiv) and dissolve it in anhydrous DCM (to a concentration of 0.1-0.2 M).[10]

-

Add the amine (1.1 equiv) followed by HOBt (1.2 equiv) to the solution.[10]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).[10]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired fluorinated benzamide.

Experimental Protocol 2: Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile

This protocol details the hydrolysis of a nitrile to a primary amide, a common route for preparing benzamides when the corresponding benzoic acid is less accessible.[11][12]

Materials:

-

2,6-Difluorobenzonitrile

-

20% Sodium hydroxide solution

-

30% Hydrogen peroxide solution

-

10% Hydrochloric acid

Procedure:

-

In a suitable reaction vessel, charge 2,6-difluorobenzonitrile (1.0 equiv) and 20% sodium hydroxide solution (approx. 0.6 equiv of NaOH).[12]

-

Heat the mixture to 50 °C with stirring.

-

Slowly add 30% hydrogen peroxide (approx. 3.0 equiv) dropwise over 3 hours, maintaining the temperature at 50 °C.[12]

-

After the addition is complete, continue stirring at 50 °C for an additional 2 hours.

-

Cool the reaction mixture to 25 °C and adjust the pH to ~7.0 with 10% hydrochloric acid.[12]

-

Stir for 1.5 hours, then cool further and collect the solid product by suction filtration.

-

Wash the filter cake with water and dry to obtain 2,6-difluorobenzamide.[12]

Physicochemical Properties and Their Modulation

The introduction of fluorine into a benzamide scaffold systematically alters its key physicochemical properties, such as acidity (pKa) and lipophilicity (LogP). Understanding these changes is critical for predicting a drug candidate's behavior in biological systems.

The high electronegativity of fluorine generally leads to a decrease in the pKa of nearby acidic or basic groups. For instance, fluorination of a neighboring amine can reduce its basicity, which may improve bioavailability by increasing the proportion of the neutral species that can permeate cell membranes.[2]

The effect on lipophilicity is more complex. While a single fluorine atom often increases LogP, the position of substitution and the presence of multiple fluorine atoms can lead to more nuanced effects.[5][13] The trifluoromethyl group is a particularly strong lipophilicity enhancer.[14]

| Building Block | Predicted LogP | Predicted pKa (Amide Proton) |

| Benzamide | 1.03 | 17.5 |

| 2-Fluorobenzamide | 1.25 | 17.2 |

| 3-Fluorobenzamide | 1.25 | 16.9 |

| 4-Fluorobenzamide | 1.25 | 17.1 |

| 2,6-Difluorobenzamide | 1.47 | 16.8 |

| 4-(Trifluoromethyl)benzamide | 2.15 | 16.5 |

Note: Data are predicted values from chemical property databases and should be used for comparative purposes. Actual experimental values may vary.

Structure-Activity Relationship (SAR) Insights

The systematic exploration of fluorinated benzamides in medicinal chemistry programs has generated valuable SAR insights. The position of the fluorine atom can dramatically influence binding affinity and selectivity.

-

Ortho-Fluorine: An ortho-fluoro substituent can induce a conformational bias in the benzamide, potentially locking it into a bioactive conformation. This can lead to increased potency.[15]

-

Meta-Fluorine: Substitution at the meta position can have a significant impact on the electronic properties of the aromatic ring, influencing interactions with the target protein. In some cases, meta-fluorinated analogs have shown improved antibacterial activity.[11]

-

Para-Fluorine: A para-fluoro group often enhances metabolic stability by blocking a potential site of oxidation. It can also participate in favorable interactions with the target, such as halogen bonding.

-

Electron-Withdrawing Groups: In some target classes, electron-withdrawing groups like fluorine on the benzamide core are less tolerated at certain positions, highlighting the context-dependent nature of fluorine's effects.[16]

Diagram 2: SAR Logic for Fluorinated Benzamides

Caption: Relationship between fluorine substitution pattern and biological effect.

Case Studies: Fluorinated Benzamides in Drug Discovery

The practical utility of fluorinated benzamide building blocks is best illustrated through their successful application in the development of clinical candidates and approved drugs.

Case Study 1: Kinase Inhibitors

The kinase family is a major target class in oncology. Fluorinated benzamides are common motifs in kinase inhibitors, where they often serve as hinge-binding elements or occupy hydrophobic pockets.

-

Bosutinib: This Src/Abl kinase inhibitor, used in the treatment of chronic myelogenous leukemia, incorporates a 2,4-dichloro-5-methoxyaniline fragment, which is coupled to a quinoline core.[17][18] While not a simple benzamide, the synthetic strategies for related structures often involve the coupling of fluorinated anilines with carboxylic acids, demonstrating the utility of these building blocks.

-

Vemurafenib: An inhibitor of the B-Raf enzyme for the treatment of melanoma, vemurafenib's synthesis involves the acylation of a 5-bromo-7-azaindole with 2,6-difluoro-3-(propylsulfonamido)benzoic acid, highlighting the use of a difluorinated benzoyl building block.[19]

Case Study 2: CNS-Active Agents

Fluorinated benzamides have been developed as high-affinity ligands for central nervous system (CNS) targets, such as dopamine D2 receptors.[3][12] The fluorine atom can be used to fine-tune receptor affinity and selectivity. Furthermore, the use of the positron-emitting isotope ¹⁸F allows for the development of PET imaging agents to study receptor occupancy and distribution in the brain.[3]

Case Study 3: Antibacterial Agents

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Fluorinated benzamides and related structures have shown promising activity against various bacterial strains, including drug-resistant pathogens like Neisseria gonorrhoeae.[20][21] The fluorine substituents can enhance the antibacterial potency of the parent compounds.[11]

Analytical Characterization: The Role of ¹⁹F NMR

The presence of fluorine provides a powerful analytical handle for the characterization of these building blocks. ¹⁹F NMR spectroscopy is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[22]

-

Chemical Shifts: The chemical shift of a fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. Typical ¹⁹F chemical shift ranges for organofluorine compounds are broad, often spanning from -50 to -220 ppm.[10][22] For example, the chemical shift of 4-fluorobenzamide is around -115 ppm, while that of 4-trifluoromethylbenzamide is around -63 ppm.[7]

-

Coupling Constants: Spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides through-bond connectivity information. ¹H-¹⁹F coupling constants can be particularly informative for confirming the position of fluorination on an aromatic ring.[14][23]

Practical Considerations and Safety

While fluorinated benzamide building blocks are invaluable tools, their synthesis and handling require certain precautions. Many fluorinating agents are highly reactive, toxic, and corrosive.[24] Reagents such as elemental fluorine (F₂) and hydrogen fluoride (HF) require specialized equipment and expertise. Even more common laboratory reagents should be handled with care in a well-ventilated fume hood with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for any reagent before use.

Conclusion and Future Outlook

Fluorinated benzamide building blocks are firmly established as essential components in the medicinal chemist's toolbox. Their ability to predictably modulate key drug-like properties makes them indispensable for lead optimization and the development of next-generation therapeutics. As synthetic methodologies for the introduction of fluorine continue to advance, we can expect to see an even wider variety of novel fluorinated benzamide scaffolds becoming available. The continued rational application of these building blocks will undoubtedly fuel the discovery of safer and more effective medicines across a broad range of therapeutic areas.

References

-

Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

-

Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6). [Link]

- Jasim, K. H., Ersan, R. H., & Sadeeq, R. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved March 4, 2026, from [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024, October 17). PubMed. [Link]

- Bishop, J. E., Mathis, C. A., Gerdes, J. M., Whitney, J. M., Eaton, A. M., & Mailman, R. B. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612-1624.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

-

N-(1,3,4-Oxadiazol-2-yl)Benzamides as Antibacterial Agents against Neisseria gonorrhoeae. (2021, February 28). MDPI. [Link]

-

Biocatalytic amide bond formation. (2026, January 8). ResearchGate. [Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters. (2025, July 3). ACS Publications. [Link]

-

Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. (1995, April). PubMed. [Link]

-

Drug spotlight, Celecoxib from G. D. Searle Company | New Drug Approvals. (2013, April 7). Retrieved March 4, 2026, from [Link]

-

New Synthetic Process for Bosutinib. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

19F NMR chemical shifts induced by a helical peptide. (2006, July). PubMed. [Link]

-

Synthesis of Celecoxib and Structural Analogs- A Review. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. (2025, October 17). ResearchGate. [Link]

-

The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions | Request PDF. (2025, August 6). ResearchGate. [Link]

-

Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]

-

Fluorinated molecules as drugs and imaging agents in the CNS. (n.d.). PubMed. [Link]

-

Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. (2015, April 15). PubMed. [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023, September 1). MDPI. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

- CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents. (n.d.).

-

Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

-

An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

-

New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. (2007, December 12). ACS Publications. [Link]

- A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. (2014, December 5). HETEROCYCLES, 89(12), 2806.

-

Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10). ACS Publications. [Link]

-

Optimization Geometry of Benzamide and Di-Fluorine Benzamide Molecules. (n.d.). Retrieved March 4, 2026, from [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC. (2025, October 14). National Center for Biotechnology Information. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Retrieved March 4, 2026, from [Link]

- WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents. (n.d.).

-

19F-centred NMR analysis of mono-fluorinated compounds - PMC. (2022, March 30). National Center for Biotechnology Information. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

-

Proton and fluorine NMR spectra of fluorobenzene. (n.d.). Retrieved March 4, 2026, from [Link]

- New Route for the synthesis of Bosutinib. (2026, February 25). Der Pharma Chemica.

-

A New and Practical Synthesis of Bosutinib. (2025, August 5). ResearchGate. [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

- WO2016083956A1 - Substantially pure vemurafenib and its salts - Google Patents. (n.d.).

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2025, October 16). ResearchGate. [Link]

- Design and Synthesis of Novel Fluorescently Labeled Analogs of Vemurafenib targeting MKK4. (2020, September 18). ChemRxiv.

-

19 f chemical shifts and coupling constants | DOCX. (n.d.). Slideshare. [Link]

-

4-Fluorobenzamide | C7H6FNO - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024, February 4). MDPI. [Link]

-

3-Fluorobenzamide | C7H6FNO - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]

Sources

- 1. Sci-Hub. Recent developments in catalytic amide bond formation / Peptide Science, 2020 [sci-hub.box]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 19F NMR chemical shifts induced by a helical peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hepatochem.com [hepatochem.com]

- 9. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. acgpubs.org [acgpubs.org]

- 12. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design and synthesis of novel fluorescently labeled analogs of vemurafenib targeting MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. erepo.uef.fi [erepo.uef.fi]

- 20. mdpi.com [mdpi.com]

- 21. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 23. sfu.ca [sfu.ca]

- 24. pubs.acs.org [pubs.acs.org]

Strategic Utilization of 2-Bromo-3,5-difluorobenzamide in High-Value Heterocycle Synthesis

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-Bromo-3,5-difluorobenzamide (CAS: 1806851-30-8) has emerged as a linchpin scaffold.[1] Its unique substitution pattern—pairing a reactive ortho-bromide with two metabolically stable fluorine atoms—makes it an ideal precursor for constructing privileged heterocycles, specifically quinazolinones and phenanthridinones .

This guide provides a rigorous technical analysis of this compound's utility. Unlike generic building blocks, the 2-bromo-3,5-difluoro motif offers a dual advantage: the bromine atom serves as a reliable handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atoms at positions 3 and 5 modulate lipophilicity (

Part 1: Chemical Architecture & Pharmacophore Analysis[1][2]

Identity & Physicochemical Profile

The compound is defined by a benzamide core decorated with halogens that direct both chemical reactivity and biological interaction.

| Property | Data | Note |

| IUPAC Name | 2-Bromo-3,5-difluorobenzamide | |

| CAS Number | 1806851-30-8 | Primary identifier for the amide.[1] |

| Precursor CAS | 651027-01-9 | 2-Bromo-3,5-difluorobenzoic acid (Commercial source).[1] |

| Molecular Formula | ||

| Molecular Weight | 236.01 g/mol | Ideal for Fragment-Based Drug Discovery (MW < 300).[1] |

| Calc. LogP | ~1.8 - 2.1 | Lipophilic enough for membrane permeability; optimized by F-substitution.[1] |

| H-Bond Donors | 2 (Amide | Critical for binding site interactions (e.g., hinge region of kinases). |

| H-Bond Acceptors | 3 (C=O, 2 x F) | Fluorine acts as a weak acceptor and polarizes the ring. |

Structural Advantages in Drug Design[1]

-

The Ortho-Bromine Handle: Positioned at C2, the bromine atom is primed for intramolecular cyclization reactions (e.g., with the amide nitrogen or an incoming nucleophile) to form fused bicyclic systems like quinazolin-4(3H)-ones .

-

Fluorine Bioisosterism:

-

Metabolic Stability: The C3 and C5 fluorines block P450-mediated hydroxylation, extending the half-life of the final drug candidate.

-

Electronic Modulation: The electron-withdrawing nature of the difluoro-substitution decreases the pKa of the amide, potentially strengthening hydrogen bond interactions with target proteins.

-

Part 2: Synthetic Access & Preparation

Note: While the amide is commercially available, high-purity synthesis from the corresponding acid is often required for scale-up.[1]

Protocol A: Conversion of 2-Bromo-3,5-difluorobenzoic Acid to Amide

Objective: Generate gram-scale quantities of the benzamide from the acid precursor (CAS 651027-01-9).[1]

Reagents:

-

2-Bromo-3,5-difluorobenzoic acid (1.0 eq)[1]

-

Thionyl Chloride (

) or Oxalyl Chloride (1.2 eq) -

Ammonium Hydroxide (

, 28% aq) or Ammonia gas -

Dichloromethane (DCM) (Anhydrous)

-

DMF (Catalytic)

Step-by-Step Methodology:

-

Acid Chloride Formation: In a flame-dried flask under

, dissolve the benzoic acid in anhydrous DCM. Add catalytic DMF (2-3 drops).[1] -

Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases. Checkpoint: Monitor by TLC (conversion of acid to non-polar intermediate).

-

Concentration: Remove solvent and excess reagent under reduced pressure to yield the crude acid chloride.

-

Amidation: Re-dissolve the residue in DCM. Cool to 0°C. Slowly add aqueous

(excess) or bubble -

Workup: Filter the precipitate. Wash with water (to remove

) and cold ether. Dry under vacuum.

Part 3: Primary Application – Synthesis of Quinazolinone Scaffolds

The most potent application of 2-bromo-3,5-difluorobenzamide is its transformation into fluoro-substituted quinazolin-4(3H)-ones .[1] These scaffolds are ubiquitous in oncology (e.g., EGFR inhibitors) and neurology.

Mechanism: Copper-Catalyzed Cascade Cyclization

The reaction involves a domino coupling-cyclization between the o-bromobenzamide and an aldehyde or amine source.[1]

Figure 1: Synthetic pathway for accessing the quinazolinone core using Copper(I) catalysis.

Experimental Protocol: Ullmann-Type Cyclization

Reference: Adapted from Org. Lett. 2012, 14, 1150 (Methodology for o-bromobenzamides).[5][6]

Reagents:

-

2-Bromo-3,5-difluorobenzamide (1.0 mmol)[1]

-

Benzaldehyde derivative (1.2 mmol) (for 2-aryl substitution)[1]

-

Ammonia source (if not using amide nitrogen directly) or Formamide

-

CuI (10 mol%)

-

L-Proline (20 mol%)[1]

- (2.0 eq)

-

DMSO (3 mL)

Procedure:

-

Charge: Add benzamide, aldehyde, CuI, L-Proline, and base to a screw-cap vial.

-

Inert: Evacuate and backfill with Argon (3 cycles). Add DMSO.

-

Heat: Stir at 110°C for 12–18 hours. The reaction mixture will darken as the Cu-complex forms.[1]

-

Monitor: Check LC-MS for the mass of the cyclized product (

). The bromine peak pattern (1:1 isotopic ratio) should disappear, replaced by the product mass. -

Isolation: Dilute with EtOAc, wash with water/brine (3x) to remove DMSO. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Part 4: Advanced Application – mGlu5 Negative Allosteric Modulators

Recent medicinal chemistry efforts (e.g., Vanderbilt Center for Neuroscience Drug Discovery) have highlighted difluorobenzamide motifs as core replacements for mGlu5 NAMs, used in treating anxiety and Fragile X syndrome.

The Synthetic Logic

The 2-bromo group allows for the attachment of biaryl systems via Suzuki coupling before or after amide functionalization.

Figure 2: Workflow for generating mGlu5 Negative Allosteric Modulators (NAMs) from the bromo-benzamide core.

Critical Consideration: Regioselectivity

When performing Suzuki couplings on this substrate:

-

Sterics: The amide group at C1 and fluorine at C3 create steric crowding around the C2-Bromine.[1]

-

Catalyst Choice: Use active catalyst systems like Pd(dppf)Cl2 or Pd-XPhos to overcome steric hindrance.[1]

-

Base: Use mild bases (

or

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed.[1] | Do not eat/drink in the lab. Wash hands post-handling.[7] |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |

| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. Eye wash station must be nearby. |

| STOT-SE | H335: May cause respiratory irritation.[1] | Handle only in a fume hood. Avoid dust formation. |

Storage: Store at room temperature (15-25°C) in a tightly sealed container. Moisture sensitive (amide hydrolysis risk over long periods).

References

-

ChemSrc. 2-Bromo-3,5-difluorobenzamide (CAS 1806851-30-8) Entry. [Link][1]

-

Organic Chemistry Portal. Synthesis of Quinazolinones. (General protocols for o-bromobenzamide cyclization). [Link]

-

National Center for Biotechnology Information (NCBI). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.[1][8] (Context for mGlu5 application). [Link]

Sources

- 1. CAS#:1803570-68-4 | 6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid hydrochloride | Chemsrc [m.chemsrc.com]

- 2. Visible light-mediated synthesis of quinazolinones from benzyl bromides and 2-aminobenzamides without using any photocatalyst or additive - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinone synthesis [organic-chemistry.org]

- 6. Quinazolinone synthesis [organic-chemistry.org]

- 7. echemi.com [echemi.com]

- 8. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

Suppliers and vendors for 2-Bromo-3,5-difluorobenzamide

Strategic Sourcing, Analytical Validation, and Application Workflows for 2-Bromo-3,5-difluorobenzamide in Pharmaceutical Synthesis

Introduction

Halogenated benzamides are privileged scaffolds in medicinal chemistry, frequently utilized to modulate lipophilicity, metabolic stability, and target engagement in drug discovery[1]. Among these, 2-Bromo-3,5-difluorobenzamide (CAS: 1806851-30-8) serves as a highly versatile, bifunctional building block. The primary amide provides a critical vector for hydrogen bonding or downstream derivatization (e.g., dehydration to a nitrile), while the sterically hindered but electronically activated 2-bromo position is primed for palladium-catalyzed cross-coupling[2].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative guide on sourcing this critical intermediate, validating its structural integrity, and deploying it in self-validating synthetic workflows.

Vendor Landscape and Sourcing Strategy

Procuring 2-Bromo-3,5-difluorobenzamide requires careful consideration of your project's synthetic stage. For early-stage hit-to-lead screening, standard catalog quantities at >95% purity are generally sufficient. However, for late-stage lead optimization or scale-up, trace halogen-scrambled impurities (e.g., 4-bromo or 2-chloro analogues) can poison palladium catalysts or complicate purification. Therefore, >98% purity is strictly mandated[3].

Table 1: Key Commercial Suppliers and Purity Tiers for 2-Bromo-3,5-difluorobenzamide

| Supplier / Aggregator | Typical Purity Tier | Scale Availability | Recommended Application |

| AK Scientific [3] | >95% (Catalog) | Milligram to Gram | Early-stage screening, SAR exploration |

| Chemsrc (Aggregator) [4] | Variable (95% - 99%) | Gram to Kilogram | Vendor comparison, custom scale-up |

| Custom Synthesis CROs | >98% (Custom) | Multi-Kilogram | Pre-clinical API synthesis, GLP toxicology |

Quality Control (QC) & Analytical Validation Protocol

Expertise & Causality: Why do we mandate rigorous QC for commercially sourced halogenated benzamides? The upstream synthesis of 2-bromo-3,5-difluorobenzamide often involves electrophilic bromination or halogen exchange reactions. These pathways can generate regioisomers (e.g., bromination at the 4-position) or result in incomplete fluorination. If these impurities are carried into a Suzuki-Miyaura coupling, they will react competitively, generating a complex mixture of biaryl products that are notoriously difficult to separate via standard silica gel chromatography.

Step-by-Step QC Protocol:

-

Sample Preparation: Dissolve 5 mg of the sourced 2-Bromo-3,5-difluorobenzamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO is preferred over CDCl3 due to the hydrogen-bonding nature of the primary amide, which ensures complete solubility.

-

1H NMR Acquisition (400 MHz): Acquire a standard proton spectrum.

-

Self-Validating Criteria: You must observe two distinct broad singlets between

7.5–8.0 ppm corresponding to the

-

-

19F NMR Acquisition (376 MHz): Acquire a fluorine spectrum with proton decoupling.

-

Self-Validating Criteria: Exactly two distinct fluorine signals must be present, integrating 1:1. The presence of additional minor fluorine peaks indicates isomeric impurities.

-

-

LC-MS (ESI+): Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 column.

-

Self-Validating Criteria: The major peak must exhibit a characteristic 1:1 isotopic doublet in the mass spectrum at m/z [M+H]+ corresponding to the 79Br and 81Br isotopes (approx. m/z 236 and 238). Purity by UV (254 nm) must exceed 98%.

-

Figure 1: Experimental workflow from procurement to API scaffold generation.

Downstream Application: Suzuki-Miyaura Cross-Coupling

Once validated, 2-Bromo-3,5-difluorobenzamide is most commonly deployed in Suzuki-Miyaura cross-coupling reactions to generate biaryl systems[5]. The 2-bromo position is sterically encumbered by the adjacent amide, which can impede the oxidative addition of the palladium catalyst. However, the strongly electron-withdrawing 3,5-difluoro groups lower the LUMO of the aromatic ring, significantly accelerating the oxidative addition step and compensating for the steric bulk[2].

Step-by-Step Coupling Protocol:

-

Reagent Charging: In an oven-dried Schlenk flask, combine 2-Bromo-3,5-difluorobenzamide (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous Potassium Phosphate (

, 2.0 equiv)[5]. -

Catalyst Addition: Add

(2 mol%) and a dialkylbiaryl phosphine ligand such as XPhos or SPhos (4 mol%).-

Causality: Buchwald-type ligands are explicitly chosen here because their electron-rich nature facilitates rapid oxidative addition, while their steric bulk promotes the final reductive elimination step, preventing catalyst resting-state trapping[2].

-

-

Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration).

-

Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive boronate species[2].

-

-

Reaction Execution: Evacuate and backfill the flask with Nitrogen three times. Heat the mixture to 90 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over

, concentrate, and purify via flash chromatography.

Figure 2: Mechanistic pathway of the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Conclusion

The successful integration of 2-Bromo-3,5-difluorobenzamide into a drug discovery pipeline relies on a triad of strategic sourcing, rigorous analytical validation, and mechanistically informed synthetic application. By enforcing strict QC parameters to eliminate isomeric impurities and utilizing state-of-the-art Buchwald ligands to overcome steric hindrance during cross-coupling, medicinal chemists can efficiently leverage this scaffold to access novel, highly functionalized biaryl therapeutics.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. aksci.com [aksci.com]

- 4. CAS#:1803570-68-4 | 6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid hydrochloride | Chemsrc [m.chemsrc.com]

- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Safety data sheet (SDS) for 2-Bromo-3,5-difluorobenzamide

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 2-Bromo-3,5-difluorobenzamide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Officers in Drug Discovery.[1]

Critical Handling, Synthesis, and Safety Protocols for Halogenated Intermediates

Executive Summary: The Structural Imperative

In the landscape of fragment-based drug discovery (FBDD), 2-Bromo-3,5-difluorobenzamide represents a high-value scaffold.[1] Its utility lies in the orthogonal reactivity of its substituents: the bromine atom serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the difluoro-substitution pattern modulates lipophilicity and metabolic stability—key parameters in designing kinase inhibitors (e.g., FGFR1 inhibitors) [1].[1]

However, this compound occupies a "data shadow."[1] As a specialized intermediate often synthesized in situ or on-demand, it lacks the extensive toxicological datasets of commodity chemicals.[1] This guide bridges that gap, applying Read-Across Toxicology from its parent acid (2-Bromo-3,5-difluorobenzoic acid) to establish a robust safety and handling framework.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Note on CAS Registry: While the parent acid (CAS 651027-01-9) is widely indexed, the specific CAS for this amide derivative is often unlisted in public commercial catalogs.[1] For regulatory purposes, it should be treated as a Research & Development (R&D) Exemption substance under TSCA/REACH, strictly controlled within the laboratory.[1]

Table 1: Physicochemical Constants (Experimental & Predicted)

| Property | Value / Description | Source/Rationale |

| Chemical Name | 2-Bromo-3,5-difluorobenzamide | IUPAC |

| Molecular Formula | C₇H₄BrF₂NO | Stoichiometry |

| Molecular Weight | 236.01 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Standard for benzamides |

| Melting Point | 155–165 °C (Predicted) | Amides typically melt 20–40°C higher than parent acids (Acid MP: 140-142°C [2]).[1][2] |

| Solubility | DMSO, Methanol, DMF.[1] Low in water.[1] | Lipophilic halogenation |

| LogP | ~1.8 – 2.1 | Predicted based on fragment contribution |

| Parent Acid CAS | 651027-01-9 | Structural Anchor |

Hazard Identification (GHS Classification)

Derived via Read-Across Methodology from 2-Bromo-3,5-difluorobenzoic acid and 3,5-difluorobenzamide.[1]

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Irritation | Cat.[1] 2 | H315: Causes skin irritation.[1][3][4][5][6] | Lipophilic absorption; potential hydrolysis to HF traces.[1] |

| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[1][3][4][5][6] | Mechanical abrasive + chemical irritant.[1] |

| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[1][3][4][5][6] | Mucosal irritation from dust inhalation.[1] |

| Acute Tox.[1][3] (Oral) | Cat. 4 | H302: Harmful if swallowed.[1] | Precautionary assignment based on halogenated benzene toxicity. |

Critical Structural Alert: The presence of the difluoro- moiety implies that under thermal decomposition or strong enzymatic hydrolysis, this compound can liberate Hydrogen Fluoride (HF) .[1] While the amide bond is stable, the C-F bonds require high energy to break; however, fire scenarios present an immediate HF/HBr risk.[1]

Synthesis & Application Workflow

Expertise Pillar: Causality in Experimental Design

Researchers typically synthesize this amide from the commercially available acid to ensure fresh "active" material for coupling reactions.[1] The conversion of the acid to the acid chloride, followed by amidation, is the standard route.[1]

Protocol: Acid to Amide Conversion

-

Activation: Reflux 2-Bromo-3,5-difluorobenzoic acid with Thionyl Chloride (SOCl₂) and catalytic DMF. Why? DMF forms the Vilsmeier-Haack reagent in situ, accelerating the formation of the acid chloride.[1]

-

Amidation: Add the crude acid chloride dropwise to aqueous ammonia (28%) or ammonia in dioxane at 0°C. Why? Low temperature prevents competitive hydrolysis back to the acid and minimizes oligomerization.[1]

Visualization: Synthesis Logic

The following diagram illustrates the workflow and critical control points (CCPs) for safety.

Figure 1: Synthesis workflow highlighting the critical activation phase where corrosive gases (SO₂, HCl) are evolved, requiring caustic scrubbing.[1]

Safe Handling & Engineering Controls

Engineering Controls

-

Glove Selection:

Incompatibilities

-

Strong Oxidizers: Risk of fire/explosion.[1]

-

Strong Bases: Can hydrolyze the amide to the acid, or in extreme cases (e.g., t-BuLi), effect Lithium-Halogen exchange at the Bromine position, generating a highly reactive aryl lithium species.[1]

Emergency Response Protocols

Trustworthiness Pillar: Self-Validating Systems[1]

In the event of an accident, the presence of Fluorine and Bromine dictates the response.[1] Standard water spray can be effective, but runoff management is critical due to potential ecotoxicity.[1]

Scenario: Thermal Decomposition (Fire)

If the compound burns, it releases HBr , HF , and NOx .[1]

-

Firefighting Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][4]

-

Specific Hazard: HF gas is insidious.[1] It attacks calcium in the blood (hypocalcemia).[1] Firefighters must wear full SCBA.[1]

Visualization: Emergency Decision Tree

Figure 2: Decision matrix for emergency response.[1] Note the specific "HF Risk" flag in the fire pathway.

Disposal & Environmental Impact[1][9]

Disposal Protocol:

-

Do NOT dispose of down the drain.[1] Halogenated aromatics are persistent environmental pollutants.[1]

-

Method: High-temperature incineration equipped with a scrubber.[1] The scrubber is essential to capture the HBr and HF generated during combustion.[1]

-

Waste Stream: Segregate into "Halogenated Organic Solid" or "Halogenated Solvent" waste streams.

References

-

National Center for Biotechnology Information (NCBI). (2018).[1] Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. PubMed.[1][7][8] Retrieved from [Link]

-

PubChem. (2025).[1][7][8] Compound Summary: 3,5-Difluorobenzamide.[1] Retrieved from [Link]

Sources

- 1. 2-Bromo-3,5-difluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. fishersci.es [fishersci.es]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 2-Bromo-3,6-difluorobenzaldehyde | C7H3BrF2O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-Difluorobenzamide | C7H5F2NO | CID 2736910 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthetic and Biological Utility of 2-Bromo-3,5-difluorobenzamide Derivatives

Executive Summary

In contemporary medicinal chemistry, 2-bromo-3,5-difluorobenzamide has emerged as a critical synthon for the development of complex heterocyclic scaffolds. Its highly tunable reactivity profile makes it an ideal starting material for transition-metal-catalyzed cross-coupling reactions, specifically in the synthesis of benzisothiazole and benzothiazole derivatives[1]. These downstream derivatives are heavily investigated as potent modulators of the 5-hydroxytryptamine 2A (5-HT2A) receptor, offering promising therapeutic avenues for psychiatric and neurological disorders, including depression, anxiety, and PTSD[1]. This whitepaper deconstructs the chemical reactivity, synthetic workflows, and biological applications of 2-bromo-3,5-difluorobenzamide, providing a field-proven, self-validating guide for drug development professionals.

Chemical Profile & Reactivity Dynamics

The architectural design of 2-bromo-3,5-difluorobenzamide is not coincidental; every functional group serves a distinct mechanistic purpose:

-

The C2-Bromine (Leaving Group): Bromine acts as an optimal leaving group for copper-catalyzed Ullmann-type cross-couplings. Its bond dissociation energy is low enough to facilitate oxidative addition by Cu(I) species, yet stable enough to prevent unwanted spontaneous degradation[2].

-

The C3, C5-Fluorines (Electronic Modulators): Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This depletes electron density at the C2 position, significantly increasing its electrophilicity and lowering the activation energy required for the initial oxidative addition step in catalytic cycles. Furthermore, in the final drug molecule, these fluorines block metabolically labile sites (preventing rapid cytochrome P450-mediated oxidation) and enhance the compound's overall lipophilicity and blood-brain barrier (BBB) penetrance.

-

The Primary Amide (Nucleophilic Anchor): The amide group provides a nucleophilic nitrogen essential for tandem intramolecular cyclization. Once the C-S bond is formed at the C2 position, the amide nitrogen attacks the newly introduced sulfur (or adjacent functional group), rapidly closing the ring to form the thermodynamically stable benzothiazole core[1].

Synthetic Utility: The Benzothiazole Pathway

The most prominent application of 2-bromo-3,5-difluorobenzamide is its conversion into 5,7-difluoro-2H-1,2-benzothiazol-3-one , a key intermediate for 5-HT2A modulators[1]. This transformation is achieved via an Ullmann-type C-S cross-coupling followed by an in situ intramolecular condensation.

Mechanistic Causality:

The reaction utilizes elemental sulfur (

-

Ligand Coordination: 1,10-phenanthroline acts as a bidentate nitrogen ligand. It coordinates with Cu(I), increasing the solubility of the copper complex in DMF and tuning its redox potential to prevent disproportionation into inactive Cu(0) and Cu(II)[3].

-

Oxidative Addition: The electron-deficient nature of the difluoro-arene allows the Cu(I)-phenanthroline complex to readily insert into the C-Br bond, forming a Cu(III) intermediate.

-

Reductive Elimination & Cyclization: Following the coordination of the polysulfide anion (generated from

and base), reductive elimination forms the C-S bond. Potassium carbonate (

Caption: Synthetic workflow from 2-bromo-3,5-difluorobenzamide to 5-HT2A modulators.

Biological Application: 5-HT2A Receptor Modulation

Derivatives synthesized from 2-bromo-3,5-difluorobenzamide (such as 5,7-difluoro-3-(1,2,5,6-tetrahydropyridin-3-yl)-1,2-benzothiazole) are engineered to modulate the 5-HT2A receptor[1]. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) primarily coupled to the

Upon binding, these benzothiazole derivatives modulate the receptor's conformation, influencing the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (

Caption: Gq/11-coupled 5-HT2A receptor signaling pathway modulated by benzothiazole derivatives.

Experimental Protocols: Self-Validating Methodology

The following protocol details the synthesis of the key intermediate 5,7-difluoro-2H-1,2-benzothiazol-3-one [1]. This workflow is designed as a self-validating system; failure to observe the intermediate color changes or solubility shifts indicates a deviation in catalyst activation or atmospheric integrity.

Step-by-Step Procedure:

-

Catalyst Pre-Activation: In an oven-dried Schlenk flask, combine 1,10-phenanthroline (171.7 mg, 0.95 mmol) and CuI (181.5 mg, 0.95 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL).

-

Causality: Pre-mixing the copper salt and ligand allows the active Cu(I)-phenanthroline complex to form before introducing the substrate, preventing the formation of unreactive copper oxides.

-

-

Substrate & Reagent Addition: To the active catalyst solution, add 2-bromo-3,5-difluorobenzamide (750.0 mg, 3.17 mmol), elemental sulfur (

, 132.1 mg, 4.13 mmol), and anhydrous -

Degassing (Critical Step): Seal the flask and purge the system with Nitrogen (

) via three vacuum/backfill cycles. Stir the mixture for 15 minutes at room temperature.-

Causality: Oxygen must be strictly excluded. Ambient

will rapidly oxidize the Cu(I) catalyst to Cu(II), terminating the catalytic cycle and resulting in unreacted starting material[3].

-

-

Thermal Cyclization: Heat the reaction mixture to 110 °C and maintain stirring for 2 hours under the

atmosphere[1].-

Causality: 110 °C provides the necessary thermal energy to overcome the activation barrier of the C-Br oxidative addition and ensures the polysulfide intermediates remain highly soluble and reactive.

-

-

Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts and excess sulfur. Concentrate the filtrate under vacuum and purify via reversed-phase flash chromatography (C18 silica gel; Mobile phase: MeCN in water with 0.1% Formic Acid, 0% to 30% gradient)[1].

Quantitative Data Summary

The table below summarizes the stoichiometric ratios and reaction parameters for the optimal conversion of 2-bromo-3,5-difluorobenzamide into the benzothiazole core[1].

| Reagent / Parameter | Function | Amount | Molar Equivalents |

| 2-Bromo-3,5-difluorobenzamide | Starting Material | 750.0 mg (3.17 mmol) | 1.0 equiv |

| Copper(I) Iodide (CuI) | Transition Metal Catalyst | 181.5 mg (0.95 mmol) | 0.3 equiv (30 mol%) |

| 1,10-Phenanthroline | Bidentate Ligand | 171.7 mg (0.95 mmol) | 0.3 equiv (30 mol%) |

| Elemental Sulfur ( | Sulfur Source | 132.1 mg (4.13 mmol) | 1.3 equiv |

| Potassium Carbonate ( | Base | 570.9 mg (4.13 mmol) | 1.3 equiv |

| N,N-Dimethylformamide (DMF) | Polar Aprotic Solvent | 10.0 mL | N/A (0.3 M concentration) |

| Temperature / Time | Thermal Conditions | 110 °C / 2 hours | N/A |

References

- WO2024259250A2 - 5-ht2a receptor modulators and methods of use thereof Source: Google Patents URL

- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions Source: MDPI URL

- Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings Source: ACS Publications URL

Sources

Methodological & Application

Synthesis of 2-Bromo-3,5-difluorobenzamide from 2-Bromo-3,5-difluorobenzoic acid

Executive Summary

The synthesis of halogenated benzamides is a fundamental transformation in medicinal chemistry, providing critical building blocks for complex heterocyclic scaffolds and active pharmaceutical ingredients, such as 5-HT2A receptor modulators[1]. The conversion of 2-bromo-3,5-difluorobenzoic acid to 2-bromo-3,5-difluorobenzamide presents specific synthetic challenges due to the steric hindrance of the ortho-bromine atom and the inductive electron withdrawal by the meta-fluorine substituents. This application note details two highly validated, self-indicating protocols for this amidation: a rapid peptide-coupling method suitable for discovery-scale synthesis, and a robust acyl chloride method optimized for process-scale up.

Mechanistic Rationale & Strategy Selection

The deactivated nature of 2-bromo-3,5-difluorobenzoic acid requires strong electrophilic activation prior to nucleophilic attack by ammonia.

-

Method A (HATU Coupling): Standard coupling agents (e.g., EDC/HOBt) often exhibit sluggish kinetics with sterically encumbered substrates. 1 overcomes this by generating a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester[1]. Because handling aqueous ammonia in anhydrous DMF can prematurely hydrolyze the active ester, ammonium chloride (

) is used in vast excess (10 eq). When deprotonated in situ by DIPEA, it provides a steady, controlled concentration of anhydrous ammonia, driving the reaction forward cleanly. -

Method B (Acyl Chloride): For larger scales, atom-economic and cost-effective methods are required. The 2 is catalyzed by DMF, which forms the highly electrophilic Vilsmeier-Haack reagent[2]. This intermediate rapidly chlorinates the carboxylic acid. The subsequent 3 is irreversible and highly exothermic, yielding the amide directly[3].

Synthetic Workflow Visualization

Fig 1. Divergent synthetic pathways for the amidation of 2-Bromo-3,5-difluorobenzoic acid.

Validated Experimental Protocols

Method A: Peptide Coupling Approach (Discovery Scale)

Adapted from validated patent literature for 5-HT2A modulator intermediates[1].

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3,5-difluorobenzoic acid (1.00 g, 4.21 mmol) and dissolve in anhydrous DMF (10 mL).

-

Reagent Addition: Sequentially add

(2.26 g, 42.19 mmol) and N,N-Diisopropylethylamine (DIEA/DIPEA) (1.64 g, 12.65 mmol). Causality: The large excess of -

Activation: Add HATU (2.41 g, 6.32 mmol) in one portion. Purge the flask with

gas. -

Reaction: Stir the resulting mixture for 1 hour at room temperature.

-

Purification: Concentrate the mixture under reduced pressure to remove excess DMF. Purify the residue via reversed-phase flash chromatography (C18 silica gel; mobile phase: MeCN in water with 0.1% Formic Acid, 0% to 30% gradient over 20 min).

-

Isolation: Lyophilize the product fractions to afford 2-bromo-3,5-difluorobenzamide as a yellow oil/low-melting solid (750.0 mg, 75.3% yield)[1].

Method B: Acyl Chloride Approach (Process Scale)

Adapted from standard scalable amidation procedures[2][3].

-

Activation: Suspend 2-bromo-3,5-difluorobenzoic acid (1.00 g, 4.21 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under an

atmosphere. Add 1-2 drops of anhydrous DMF (catalyst). -